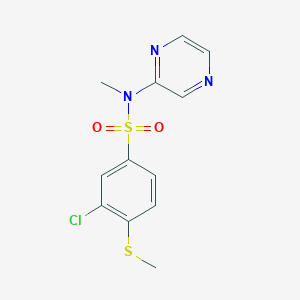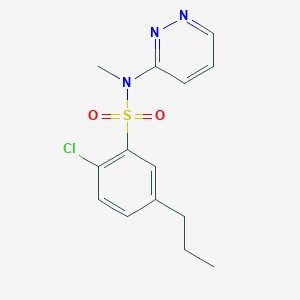
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. The compound was first synthesized in 2014 and has since been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one is not fully understood, but it is believed to act as a potent agonist of the cannabinoid receptors in the brain. The compound binds to the CB1 and CB2 receptors, which are responsible for regulating various physiological processes such as pain perception, inflammation, and mood. The binding of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one to these receptors results in the activation of intracellular signaling pathways, which ultimately leads to the observed physiological and psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one are similar to those of other synthetic cannabinoids. The compound has been shown to produce potent psychoactive effects, including euphoria, relaxation, and altered perception of time and space. Additionally, 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one has been shown to produce physiological effects such as increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one in lab experiments is its potency and selectivity for the cannabinoid receptors. The compound produces potent effects at low doses, which makes it a useful tool for studying the physiological and psychoactive effects of cannabinoid receptor activation. However, one limitation of using 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one is its potential for producing adverse effects, such as cardiovascular and respiratory distress, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are numerous future directions for research on 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential for producing adverse effects. Finally, more studies are needed to investigate the long-term effects of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one use and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one involves the reaction of tert-butyl 4-(5-fluoropentyl)-1H-pyrrole-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to yield 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one as a white crystalline powder. The synthesis method has been described in detail in various scientific publications and has been optimized to produce high yields of pure 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one has been used in numerous scientific research studies to investigate its potential therapeutic applications. One study found that the compound has potent analgesic effects and could be used as a potential treatment for chronic pain. Another study found that 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one has anti-inflammatory properties and could be used to treat inflammatory conditions such as arthritis. Additionally, the compound has been studied for its potential use in treating anxiety and depression.
Eigenschaften
IUPAC Name |
5-tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)9-13-14(10(15)16-9)8-6-4-5-7-12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXTZUMIFORIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)CCCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)

![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)